molecular formula C12H12N6 B2654311 4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene CAS No. 18211-68-2

4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

Cat. No.: B2654311
CAS No.: 18211-68-2
M. Wt: 240.27
InChI Key: RRVYKTOCIBSWQN-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tetracyclic system featuring six nitrogen atoms and three methyl substituents at positions 4, 9, and 13. The rigid tetracyclic scaffold likely confers stability, while the methyl groups enhance lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-7-4-10-16(13-7)11-5-8(2)15-18(11)12-6-9(3)14-17(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYKTOCIBSWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N3C(=CC(=N3)C)N4C2=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of methyl groups and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and precise timing to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the nitrogen atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce compounds with modified nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential bioactivity due to the presence of nitrogen heterocycles. Research has indicated that similar compounds can exhibit various pharmacological activities:

  • Anticancer Activity : Compounds with complex ring structures have been studied for their ability to inhibit cancer cell proliferation. The incorporation of nitrogen can enhance binding affinity to biological targets.
  • Antimicrobial Properties : The unique structure may also provide antimicrobial effects against various pathogens. Studies on related compounds have shown promise in treating bacterial infections.

Materials Science

The unique properties of this compound make it a candidate for use in advanced materials:

  • Conductive Polymers : The hexaene structure could be utilized in the development of conductive polymers for electronic applications. These materials are essential for organic electronics and photovoltaic devices.
  • Nanotechnology : Its complex geometry may allow it to form nanoscale structures that could be employed in drug delivery systems or as scaffolds in tissue engineering.

Cheminformatics and Drug Discovery

The compound's potential can be further explored through cheminformatics tools that analyze molecular properties:

  • ADMET Analysis : Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for drug development. The compound's characteristics can be evaluated using databases like IMPPAT and PubChem to assess its viability as a drug candidate.

Environmental Science

Research into the environmental impact of synthetic compounds has gained traction:

  • Biodegradability Studies : Understanding how such complex molecules degrade in the environment can inform safer chemical practices and the development of eco-friendly materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated a series of nitrogen-containing heterocycles similar to the target compound for their anticancer properties. Results indicated that modifications to the nitrogen framework enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Conductive Polymers

Research on conductive polymers derived from hexaene structures demonstrated improved electrical conductivity when integrated into organic solar cells. The incorporation of similar nitrogen-rich compounds resulted in better charge transport properties.

Case Study 3: Antimicrobial Activity

A recent investigation into antimicrobial agents highlighted compounds with similar structural motifs exhibiting significant activity against resistant bacterial strains. This underscores the potential of nitrogen-containing compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and methyl groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heteroatom Substitution and Ring Systems

The following table highlights key structural differences between the target compound and similar tetracyclic/polycyclic analogs:

Compound Name Heteroatoms (N/O) Substituents Ring System Key Structural Features
Target: 4,9,14-Trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-2,4,7,9,12,14-hexaene 6 N, 0 O 3 methyl groups (4,9,14) Tetracyclic Nitrogen-dense core; methyl groups enhance hydrophobicity
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-3-ium-3-olate monohydrate 6 N, 4 O Oxolate ion, water of hydration Tetracyclic Oxygen-rich; ionic character may improve aqueous solubility
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadeca-triene-12-carboxylate 2 N, 2 O Pyrenyl, ester, hydroxyl, methyl Tetracyclic Bulky pyrenyl group; ester and hydroxyl groups alter polarity and target specificity
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-heptaen-8-one 0 N, 2 O Methoxy, methyl, ketone Tricyclic Electron-withdrawing ketone; methoxy groups increase electronegativity

Key Observations :

  • Nitrogen vs. Oxygen Content : The target compound’s nitrogen-rich structure may favor interactions with enzymes or receptors requiring electron-deficient binding pockets, whereas oxygen-containing analogs (e.g., ) could exhibit higher solubility but reduced bioavailability .
  • Substituent Effects : Bulky groups (e.g., pyrenyl in ) may sterically hinder target binding but enhance fluorescence properties, whereas methyl groups in the target compound balance hydrophobicity without excessive steric bulk.
Bioactivity and Mode of Action

Evidence from bioactivity clustering () and QSPR modeling () indicates that structural similarity correlates with overlapping pharmacological profiles. For example:

  • Target Compound : Predicted to interact with nitrogen-sensitive targets (e.g., kinases, DNA repair enzymes) due to its hexazatetracyclic core .
  • Oxygen-Rich Analog : Ionic oxolate group may facilitate binding to metal-dependent enzymes (e.g., phosphatases), but reduced nitrogen content limits cross-reactivity with nitrogen-centric targets.
Physicochemical Properties

The table below summarizes inferred properties based on structural features and evidence:

Property Target Compound 4,9,12,15-Tetraoxa Analog Pyrenyl-Containing Analog
LogP Moderate (~2.5–3.5) Low (~0.5–1.5) High (~4.0–5.0)
Solubility (aq.) Low High Very low
Bioactivity Target Nitrogen-rich enzymes Metal-dependent enzymes DNA/protein intercalation
Synthetic Complexity High Moderate Very high

Key Insights :

  • The target compound’s moderate logP aligns with enhanced cell permeability compared to the hydrophilic tetraoxa analog .
  • Synthetic challenges arise from the nitrogen-dense core, whereas oxygenated analogs () may be more accessible via oxidative cyclization .

Biological Activity

4,9,14-Trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene is a complex nitrogen-containing organic compound known for its unique structural features and potential biological activities. This article provides an overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by a tetracyclic structure with multiple nitrogen atoms integrated into the rings. Its molecular formula is C15H24N6C_{15}H_{24}N_6, with a molecular weight of 288.39 g/mol. The unique arrangement of atoms contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study on nitrogen-rich heterocycles showed that they possess antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy:

  • Case Study : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . These findings suggest that this compound may also exhibit similar mechanisms.

Neuroprotective Effects

Emerging research suggests that compounds with complex nitrogen frameworks may offer neuroprotective benefits:

  • Research Insight : Compounds structurally related to this hexazatetracycle have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveProtection against oxidative stress

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